molecular formula C₁₀H₄D₅NO₂ B1157359 3-Acetoxyindole-d5

3-Acetoxyindole-d5

Cat. No.: B1157359
M. Wt: 180.21
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxyindole-d5 is a deuterated indole derivative featuring an acetoxy group (-OAc) at the 3-position of the indole ring, with five hydrogen atoms replaced by deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where it serves as an internal standard for quantifying non-deuterated analogs in biological matrices . The deuterium atoms are strategically positioned to minimize metabolic interference while maintaining structural integrity, making it indispensable in pharmacokinetic and metabolic studies.

Properties

Molecular Formula

C₁₀H₄D₅NO₂

Molecular Weight

180.21

Synonyms

1H-Indol-3-ol-d5 3-Acetate;  Indoxyl-d5 Acetate;  NSC 13964-d5

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare 3-Acetoxyindole-d5 with structurally and functionally related indole derivatives, focusing on substituent positions, physicochemical properties, synthesis, and applications.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Indole Derivatives
Compound Name Substituent Position Functional Groups Deuterium Positions Key Applications References
This compound 3 Acetoxy Likely indole ring and acetoxy Analytical standards, MS/NMR
5-Hydroxyindole-3-acetic acid-d5 5 (OH), 3 (COOH) Hydroxyl, carboxylic acid 2,4,6 (indole), 2,2 (acetic) Metabolite quantification
4-Hydroxyindole-3-acetic acid D5 4 (OH), 3 (COOH) Hydroxyl, carboxylic acid 5,6,7 (indole), 2,2 (acetic) Analytical method validation
5-Fluoro-3-(triazolyl)indole 5 (F), 3 (triazolyl) Fluoro, triazole None Drug discovery (enzyme inhibition)
3-(Imidazolyl)-6-chloroindole 3 (imidazolyl), 6 (Cl) Imidazole, chloro None Bioactive compound synthesis

Key Observations :

  • Substituent Position : The 3-position is a common site for functionalization in indole derivatives. While this compound has an acetoxy group, analogs like 5-Hydroxyindole-3-acetic acid-d5 feature hydroxyl and carboxylic acid groups, altering polarity and reactivity .
  • Deuterium Labeling : Deuterated compounds like this compound and 5-Hydroxyindole-3-acetic acid-d5 are designed to retain isotopic stability, critical for avoiding kinetic isotope effects in metabolic studies .

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Solubility
This compound ~215* ~2.0 180–195† Low (lipophilic)
5-Hydroxyindole-3-acetic acid-d5 196.21 1.5 Not reported Moderate (polar)
4-Hydroxyindole-3-acetic acid D5 Not reported N/A Not reported Moderate (polar)
5-Fluoro-3-(triazolyl)indole ~315 ~3.5 Not reported Low (lipophilic)

*Estimated based on non-deuterated analog + 5 deuteriums. †Inferred from similar indole derivatives in .

Key Observations :

  • Lipophilicity : The acetoxy group in this compound increases lipophilicity (logP ~2.0) compared to hydroxylated analogs (logP 1.5 for 5-Hydroxyindole-3-acetic acid-d5), enhancing membrane permeability .
  • Thermal Stability : Melting points for halogenated or deuterated indoles typically range between 170–200°C, consistent with the crystalline nature of these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.